

Application Notes and Protocols for Cadherin-1 (CDH1) Protein Purification

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Compound of Interest

Compound Name: *Cadein1*

Cat. No.: *B11929410*

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Introduction

Cadherin-1, also known as E-cadherin, is a calcium-dependent cell adhesion protein crucial for establishing and maintaining epithelial tissue integrity.[1] It plays a vital role in cell-cell adhesion, tissue morphogenesis, and the regulation of cell proliferation. Dysregulation of Cadherin-1 function is implicated in various pathologies, including cancer progression, where its loss is associated with increased invasion and metastasis.[2] The study of Cadherin-1's structure, function, and interactions is paramount for understanding these processes and for the development of novel therapeutics. This document provides a detailed protocol for the expression and purification of recombinant human Cadherin-1, facilitating further research into its biological significance.

Data Presentation

Table 1: Recombinant Human Cadherin-1 (His-tagged) Expression System

Parameter	Description
Expression Host	Human Embryonic Kidney (HEK293) cells[3]
Vector	Mammalian expression vector with a strong constitutive promoter
Fusion Tag	N-terminal 6x-Histidine (His) tag[3]
Expressed Region	Extracellular domain (e.g., Asp155-Ile707)[3]
Calculated MW	~60-61.2 kDa (unglycosylated)
Apparent MW	~80-90 kDa (due to glycosylation)

Table 2: Buffer Compositions for His-tagged Cadherin-1 Purification

Buffer Type	Component	Concentration	pH
Lysis Buffer	Sodium Phosphate (NaH ₂ PO ₄)	50 mM	8.0
Sodium Chloride (NaCl)	300 mM		
Imidazole	10 mM		
Protease Inhibitor Cocktail (EDTA-free)	1x		
Wash Buffer	Sodium Phosphate (NaH ₂ PO ₄)	50 mM	8.0
Sodium Chloride (NaCl)	300 mM		
Imidazole	20 mM		
Elution Buffer	Sodium Phosphate (NaH ₂ PO ₄)	50 mM	8.0
Sodium Chloride (NaCl)	300 mM		
Imidazole	250-500 mM		
SEC Buffer	Sodium Phosphate (NaH ₂ PO ₄)	50 mM	7.4
Sodium Chloride (NaCl)	150 mM		

Experimental Protocols

Protocol 1: Expression of Recombinant His-tagged Cadherin-1 in HEK293 Cells

- Cell Culture: Culture HEK293 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) to the desired confluence in T-flasks or roller bottles.

- **Transfection:** Transfect the cells with the mammalian expression vector encoding the N-terminally His-tagged extracellular domain of human Cadherin-1. Use a suitable transfection reagent according to the manufacturer's instructions.
- **Expression:** After 24-48 hours post-transfection, switch to a serum-free medium to simplify downstream purification.
- **Harvesting:** Harvest the conditioned medium containing the secreted recombinant Cadherin-1 approximately 72-96 hours post-transfection.
- **Clarification:** Centrifuge the harvested medium at 10,000 x g for 15 minutes to remove cells and debris. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Protocol 2: Purification of His-tagged Cadherin-1

This protocol outlines a two-step purification strategy involving Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC) for polishing.

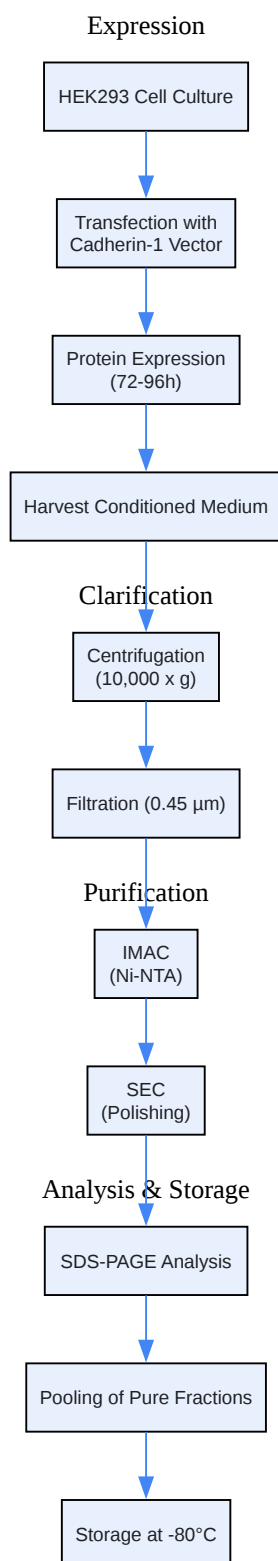
Step 1: Immobilized Metal Affinity Chromatography (IMAC)

- **Resin Preparation:** Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CVs) of Lysis Buffer.
- **Sample Loading:** Load the clarified cell culture supernatant onto the equilibrated Ni-NTA column. A flow rate of 0.5-1 mL/min is recommended.
- **Washing:** Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- **Elution:** Elute the bound His-tagged Cadherin-1 with 5-10 CVs of Elution Buffer. Collect fractions of approximately 0.5-1 mL.
- **Analysis:** Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest concentration of Cadherin-1.

Step 2: Size Exclusion Chromatography (SEC)

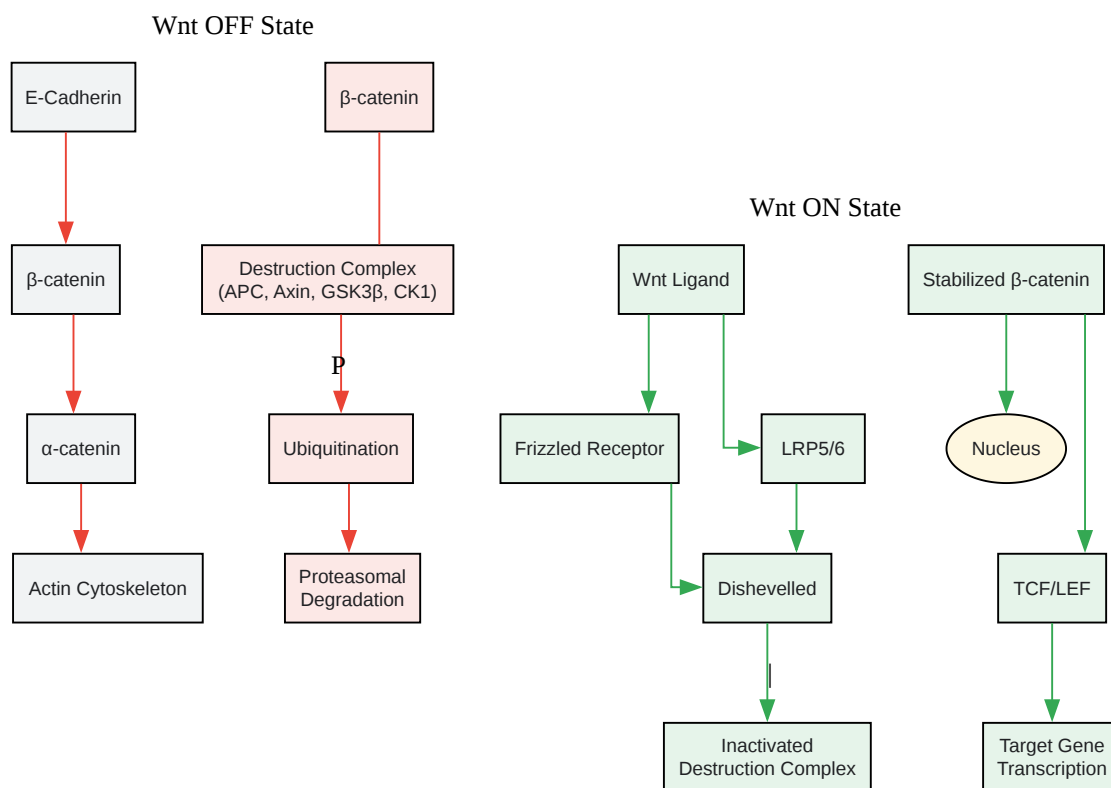
- **Buffer Exchange (Optional):** If necessary, exchange the buffer of the pooled fractions from the IMAC step to the SEC Buffer using a desalting column or dialysis.
- **Column Equilibration:** Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with at least 2 CVs of SEC Buffer.
- **Sample Loading:** Concentrate the pooled fractions and inject a sample volume of 0.5-2% of the total column volume onto the equilibrated SEC column.
- **Isocratic Elution:** Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and monitor the elution profile by absorbance at 280 nm.
- **Analysis and Storage:** Analyze the fractions by SDS-PAGE to assess purity. Pool the fractions containing pure Cadherin-1. For long-term storage, add glycerol to a final concentration of 20-50% and store at -80°C.

Mandatory Visualization



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Caption: Experimental workflow for the purification of recombinant Cadherin-1.



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Caption: The role of E-cadherin in the Wnt/β-catenin signaling pathway.

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